molecular formula C9H10F3IN2O B12942609 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12942609
M. Wt: 346.09 g/mol
InChI Key: GKONSPCANSCHOY-UHFFFAOYSA-N
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Description

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of iodine, trifluoromethyl, and tetrahydropyranyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor, followed by the introduction of the trifluoromethyl group and the tetrahydropyranyl group under controlled conditions. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Chemistry

In chemistry, 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tetrahydropyranyl group can improve its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-pyrazole stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3IN2O

Molecular Weight

346.09 g/mol

IUPAC Name

4-iodo-1-(oxan-2-yl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H10F3IN2O/c10-9(11,12)8-6(13)5-15(14-8)7-3-1-2-4-16-7/h5,7H,1-4H2

InChI Key

GKONSPCANSCHOY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=N2)C(F)(F)F)I

Origin of Product

United States

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